molecular formula C14H10F3N3O4 B8168716 4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate

4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate

Cat. No.: B8168716
M. Wt: 341.24 g/mol
InChI Key: LUFXAYUOFGILMT-UHFFFAOYSA-N
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Description

4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a nitrophenyl group, a trifluoromethyl-substituted pyridine ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 6-(trifluoromethyl)pyridine, is synthesized through a series of reactions, including halogenation and nucleophilic substitution.

    Carbamate Formation: The pyridine derivative is then reacted with 4-nitrophenyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The carbamate linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate linkage under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The carbamate linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl carbamate: Lacks the trifluoromethyl-substituted pyridine ring.

    Trifluoromethyl-substituted pyridine derivatives: Do not contain the nitrophenyl carbamate group.

Uniqueness

4-Nitrophenyl ((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-nitrophenyl) N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4/c15-14(16,17)12-6-1-9(7-18-12)8-19-13(21)24-11-4-2-10(3-5-11)20(22)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXAYUOFGILMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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